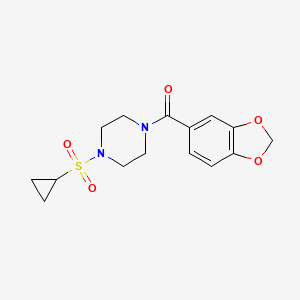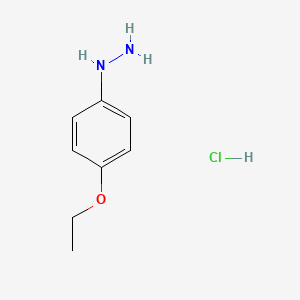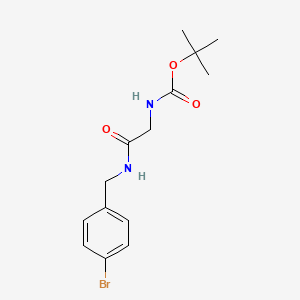
1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one is a chemical compound known for its significance in various scientific fields. Its complex structure, which includes a tetrazole ring, a piperazine moiety, and a phenoxypropanone group, makes it an intriguing subject for research and application.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one typically involves multiple steps, starting from commercially available precursors. One common route includes:
Step 1: : Synthesis of the tetrazole ring by reacting 3,4-difluoroaniline with sodium azide and ammonium chloride under acidic conditions.
Step 2: : Attachment of the tetrazole ring to the piperazine group via a reductive amination reaction, using formaldehyde and a suitable reducing agent.
Step 3: : Formation of the phenoxypropanone backbone by reacting phenol with epichlorohydrin under basic conditions to form 2-phenoxypropan-1-ol, followed by oxidation to 2-phenoxypropan-1-one.
Step 4: : Final coupling of the two intermediate compounds through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial-scale production typically mirrors the laboratory synthesis but with optimizations for cost, efficiency, and safety. Key aspects include:
Use of continuous flow reactors for better control over reaction conditions.
Implementation of catalytic processes to reduce reaction times and increase yield.
Strict adherence to safety protocols, especially when handling azides and other potentially hazardous reagents.
化学反応の分析
1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one undergoes various types of chemical reactions, such as:
Oxidation: : The phenoxypropanone group can be oxidized to produce corresponding carboxylic acids under strong oxidizing conditions (e.g., KMnO₄, H₂SO₄).
Reduction: : The carbonyl group in the phenoxypropanone can be reduced to an alcohol using reducing agents like NaBH₄ or LiAlH₄.
Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the piperazine and phenoxypropanone sites, with common reagents like alkyl halides or sulfonyl chlorides.
科学的研究の応用
1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one finds applications in various scientific domains:
Chemistry: : As a building block for more complex molecules, especially in heterocyclic and medicinal chemistry.
Biology: : Its derivatives are explored for their potential in modulating biological pathways.
Medicine: : Investigated for its potential therapeutic properties, including antimicrobial and antitumor activities.
Industry: : Used in the development of new materials with unique properties.
作用機序
The compound exerts its effects through interactions with specific molecular targets. For instance:
Molecular Targets: : It binds to certain proteins or enzymes, influencing their activity.
Pathways Involved: : The binding can lead to the activation or inhibition of signaling pathways, altering cellular functions and responses.
類似化合物との比較
Compared to other similar compounds, 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one is unique due to its specific combination of structural motifs:
Similar Compounds: : Compounds like 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one and 1-(4-((1-(4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one.
Uniqueness: : The presence of the difluorophenyl and tetrazole ring, along with the phenoxypropanone backbone, imparts distinctive chemical reactivity and biological activity.
特性
IUPAC Name |
1-[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-phenoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N6O2/c1-15(31-17-5-3-2-4-6-17)21(30)28-11-9-27(10-12-28)14-20-24-25-26-29(20)16-7-8-18(22)19(23)13-16/h2-8,13,15H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGJLXMVADEAEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CC2=NN=NN2C3=CC(=C(C=C3)F)F)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-bromoallyl)-1H-benzo[d]imidazole](/img/structure/B2750598.png)


![Methyl 4-((3-carbamoyl-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2750602.png)
![Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B2750603.png)
![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2750604.png)
![2-({1-[(2-Bromophenyl)methyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2750605.png)
![2-(3-CHLOROPHENYL)-5-METHYL-N,7-BIS(PYRIDIN-3-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B2750606.png)
![N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2750607.png)
![2-{[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2750609.png)

